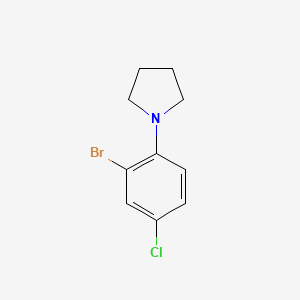

1-(2-Bromo-4-chlorophenyl)pyrrolidine

Descripción

1-(2-Bromo-4-chlorophenyl)pyrrolidine is a halogenated pyrrolidine derivative characterized by a pyrrolidine ring substituted at the 1-position with a 2-bromo-4-chlorophenyl group. Pyrrolidine derivatives are widely studied due to their presence in pharmacophores with diverse biological activities, including anti-inflammatory, antiviral, and anticancer properties . The bromo and chloro substituents on the aromatic ring likely influence the compound’s physicochemical properties and biological interactions, such as lipophilicity, steric effects, and electronic characteristics.

Propiedades

IUPAC Name |

1-(2-bromo-4-chlorophenyl)pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrClN/c11-9-7-8(12)3-4-10(9)13-5-1-2-6-13/h3-4,7H,1-2,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBQLMUKOIACDRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=C(C=C(C=C2)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30742724 | |

| Record name | 1-(2-Bromo-4-chlorophenyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30742724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1352630-63-7 | |

| Record name | 1-(2-Bromo-4-chlorophenyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30742724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

The synthesis of 1-(2-Bromo-4-chlorophenyl)pyrrolidine can be achieved through several synthetic routes. One common method involves the reaction of 2-bromo-4-chlorobenzaldehyde with pyrrolidine under specific reaction conditions. The reaction typically requires a solvent such as ethanol or methanol and may be catalyzed by an acid or base to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the compound .

Análisis De Reacciones Químicas

1-(2-Bromo-4-chlorophenyl)pyrrolidine undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms on the phenyl ring can be substituted with other functional groups using appropriate reagents and conditions. For example, nucleophilic substitution reactions can replace the halogens with nucleophiles such as amines or thiols.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives. Common reagents for these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.

Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.

Aplicaciones Científicas De Investigación

1-(2-Bromo-4-chlorophenyl)pyrrolidine has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. It serves as a lead compound for the development of new therapeutic agents.

Medicine: Research on this compound includes its potential use in drug discovery and development, particularly for targeting specific biological pathways and molecular targets.

Mecanismo De Acción

The mechanism of action of 1-(2-Bromo-4-chlorophenyl)pyrrolidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used .

Comparación Con Compuestos Similares

Substituent Effects: Halogen Position and Type

The position and type of halogen substituents significantly impact molecular properties. Below is a comparative analysis of structurally related compounds:

Key Observations :

- Halogen Influence : Bromine and chlorine (in the target compound) are larger and more lipophilic than fluorine, which may enhance membrane permeability compared to fluoro-substituted analogs .

- Stereoelectronic Effects : Ortho-substituted halogens (e.g., 2-Br in the target compound) may introduce steric hindrance, affecting binding to biological targets compared to para-substituted derivatives.

Physicochemical Properties

- Lipophilicity : The XLogP3 value of 1-[(4-Bromo-2-fluorophenyl)carbonyl]pyrrolidine (2.7) suggests moderate lipophilicity . Replacing fluorine with chlorine in the target compound could increase logP due to chlorine’s higher hydrophobicity.

- For instance, 1-[(4-Bromo-2-fluorophenyl)carbonyl]pyrrolidine has a molecular weight of 272.11 g/mol, while the target compound’s weight is expected to be higher due to chlorine .

Actividad Biológica

1-(2-Bromo-4-chlorophenyl)pyrrolidine is a halogenated pyrrolidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

1-(2-Bromo-4-chlorophenyl)pyrrolidine features a pyrrolidine ring substituted with a bromo and a chloro group on the phenyl moiety. This unique structure contributes to its diverse biological properties.

| Property | Description |

|---|---|

| Molecular Formula | C10H10BrClN |

| Molecular Weight | 256.55 g/mol |

| Functional Groups | Pyrrolidine, Halogenated Aromatic |

The biological activity of 1-(2-Bromo-4-chlorophenyl)pyrrolidine is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The presence of bromine and chlorine atoms can enhance its binding affinity and selectivity, influencing various biological pathways. For example, it may inhibit enzymes involved in disease pathways, leading to therapeutic effects against conditions like cancer and infections .

Biological Activities

1-(2-Bromo-4-chlorophenyl)pyrrolidine has been studied for several biological activities:

- Antimicrobial Activity : Research indicates that this compound exhibits antimicrobial properties against various bacterial strains. It has been shown to inhibit the growth of Gram-positive and Gram-negative bacteria, suggesting its potential as an antibacterial agent .

- Anticancer Properties : Preliminary studies have demonstrated that 1-(2-Bromo-4-chlorophenyl)pyrrolidine may possess anticancer activity. In vitro tests have revealed cytotoxic effects on cancer cell lines, indicating its potential as a lead compound in cancer therapy .

- Antiviral Effects : The compound has also been explored for its antiviral properties, particularly in inhibiting viral replication through interference with viral enzymes or receptors.

Case Studies and Research Findings

Several studies have investigated the biological activity of pyrrolidine derivatives, including 1-(2-Bromo-4-chlorophenyl)pyrrolidine:

- Antibacterial Studies : A study conducted by Sreekanth and Jha (2020) synthesized various pyrrolidine derivatives and evaluated their antibacterial activities. Compounds similar to 1-(2-Bromo-4-chlorophenyl)pyrrolidine showed significant inhibition against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 31.25 μg/mL to 125 μg/mL .

- Anticancer Activity : In a study examining the anticancer effects of pyrrolidine derivatives, compounds were tested against A549 lung adenocarcinoma cells. Results indicated that certain derivatives exhibited potent cytotoxic effects, highlighting the potential of halogenated pyrrolidines in cancer treatment .

- Mechanistic Insights : Research has shown that the mechanism of action may involve the inhibition of specific enzymes like DNA gyrase and topoisomerase IV, which are critical targets for antibacterial agents . The presence of halogen substituents enhances the reactivity and efficacy of these compounds.

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.